N-(2,3-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(2,3-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction. This compound features a tetrahydropyrimidine core substituted with a 3-nitrophenyl group at position 4, a 2,3-dimethylphenyl carboxamide moiety at position 5, and a methyl group at position 4. The 2-oxo group distinguishes it from thioxo or other substituted analogs. Its structural uniqueness lies in the planar conformation of the dihydropyrimidine ring, deviating from the typical boat-like geometry observed in many DHPM derivatives .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-11-6-4-9-16(12(11)2)22-19(25)17-13(3)21-20(26)23-18(17)14-7-5-8-15(10-14)24(27)28/h4-10,18H,1-3H3,(H,22,25)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAVMLAENHHWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydropyrimidine ring and multiple functional groups. Its IUPAC name is this compound. The molecular formula is , with a molecular weight of approximately 348.38 g/mol.
Structural Formula
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may inhibit kinases involved in cell proliferation and survival pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The presence of the nitrophenyl group may enhance its activity by interacting with bacterial cell membranes.
- Anticancer Potential : Research indicates that tetrahydropyrimidines can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival.
Pharmacological Studies
Recent pharmacological studies have highlighted the potential of this compound in various therapeutic areas:
- Anticancer Studies : A study evaluating the cytotoxic effects of similar tetrahydropyrimidines demonstrated significant inhibition of cancer cell lines (e.g., MCF-7 and HeLa) at concentrations as low as 10 µM .
- Antimicrobial Studies : In vitro tests indicated that the compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Data Table: Biological Activity Summary
| Biological Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate inhibition of kinases | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Cytotoxicity | Induces apoptosis in MCF-7 cells |
Case Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of tetrahydropyrimidines and evaluated their anticancer properties. This compound was included in the study and showed significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 12 µM .
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of various pyrimidine derivatives. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus .
Comparison with Similar Compounds
Structural Variations and Crystallographic Properties
Table 1: Structural Comparison of Key DHPM Derivatives
- Substitution of the 2-oxo group with 2-thioxo (e.g., in compounds) introduces sulfur, which may enhance hydrogen-bonding capabilities or alter electronic properties .
Functional Group Impact on Properties
Electron-Withdrawing vs. Electron-Donating Groups :
- The 3-nitrophenyl group (electron-withdrawing) in the target compound may enhance electrophilic reactivity compared to 4-fluorophenyl (weakly electron-withdrawing) or 4-methoxyphenyl (electron-donating) analogs .
- Thioxo substitution (C=S vs. C=O) increases polarizability and may improve binding to sulfur-rich biological targets .
Steric and Lipophilic Effects :
- 2,3-dimethylphenyl (target) vs.
- 4-ethoxyphenyl () introduces longer alkoxy chains, enhancing lipophilicity and possibly bioavailability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this tetrahydropyrimidine derivative, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via Biginelli-like multicomponent reactions. For example, cyclocondensation of substituted β-keto esters, aryl aldehydes (e.g., 3-nitrobenzaldehyde), and urea derivatives under acidic conditions (e.g., HCl or p-TsOH) in refluxing ethanol . Key variables include:
- Catalyst choice : Lewis acids (e.g., ZnCl₂) improve regioselectivity.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro-substituted intermediates.
- Temperature control : Prolonged reflux (>12 hr) increases yield but may promote side reactions (e.g., nitro-group reduction).
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HCl | EtOH | 80 | 65 | 92 |
| p-TsOH | DMF | 100 | 78 | 95 |
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?
- Methodological Answer :
- X-ray crystallography (e.g., ) resolves stereochemistry and confirms the tetrahydropyrimidine ring conformation. Key torsion angles (e.g., C6–C7–N1–C8) distinguish boat vs. chair conformations .
- NMR : H and C NMR identify substituent effects (e.g., deshielding of aromatic protons at δ 8.2–8.5 ppm due to nitro-group electron withdrawal) .
- Mass spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 422.15) and fragmentation patterns.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null effects)?
- Methodological Answer :
- Dose-response profiling : Re-evaluate activity across concentrations (1–100 μM) using standardized assays (e.g., microbroth dilution for antimicrobial testing) .
- Structural analogs : Compare with derivatives (e.g., replacing 3-nitrophenyl with 4-methoxyphenyl) to isolate nitro-group contributions to bioactivity .
- Metabolic stability assays : Assess if rapid degradation in certain media (e.g., liver microsomes) leads to false negatives .
Q. How can computational modeling predict SAR for target binding (e.g., kinase inhibition)?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases). Focus on hydrogen bonding between the carboxamide group and Lys33/Glu81 residues .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. RMSD values >2.0 Å indicate poor binding .
- QSAR models : Train datasets with Hammett σ values for nitro-substituents to correlate electronic effects with IC₅₀ .
Q. What crystallographic evidence exists for intermolecular interactions influencing solid-state properties?
- Methodological Answer :
- Hydrogen bonding networks : shows C=O⋯H–N interactions (2.89 Å) between the oxo-group and adjacent pyrimidine NH, stabilizing crystal packing .
- π-π stacking : Nitrophenyl groups exhibit face-to-edge interactions (3.4 Å) with dimethylphenyl rings, affecting solubility and melting points .
- Thermogravimetric analysis (TGA) : Correlate thermal stability (decomposition >250°C) with intermolecular force strength .
Research Challenges and Recommendations
- Synthetic Scalability : Pilot-scale reactions (>10 g) often suffer from reduced yields due to poor heat transfer; microwave-assisted synthesis improves uniformity .
- Bioactivity Reproducibility : Contradictions may arise from assay variability (e.g., bacterial strain differences). Use CLSI guidelines for antimicrobial studies .
- Toxicity Profiling : Prioritize in vitro hepatotoxicity screening (e.g., HepG2 cell viability assays) before in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
